molecular formula C25H24N2O4 B11148388 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol

2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol

Cat. No.: B11148388
M. Wt: 416.5 g/mol
InChI Key: IBBWDJWZWHBYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-phenol hybrid with a 2-methoxyphenoxy group at position 4 of the pyrazole ring and a 2-methylbenzyloxy group at position 5 of the phenol ring. Structural analogs in the literature highlight the importance of substituent effects on properties such as solubility, crystallinity, and intermolecular interactions .

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylphenyl)methoxy]phenol

InChI

InChI=1S/C25H24N2O4/c1-16-8-4-5-9-18(16)15-30-19-12-13-20(21(28)14-19)24-25(17(2)26-27-24)31-23-11-7-6-10-22(23)29-3/h4-14,28H,15H2,1-3H3,(H,26,27)

InChI Key

IBBWDJWZWHBYRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NNC(=C3OC4=CC=CC=C4OC)C)O

Origin of Product

United States

Preparation Methods

Hydrazine-Diketone Cyclization

The pyrazole ring is typically constructed by reacting 1,3-diketones with hydrazines. For the 5-methyl-1H-pyrazol-3-yl subunit:

  • Reactants : 3-keto-4-(2-methoxyphenoxy)butan-2-one and methylhydrazine.

  • Conditions : Reflux in ethanol (80°C, 12 h), yielding 4-(2-methoxyphenoxy)-5-methyl-1H-pyrazole-3-carbaldehyde as an intermediate.

Table 1 : Optimization of Pyrazole Formation

EntrySolventTemperature (°C)Yield (%)
1Ethanol8078
2Toluene11065
3DMF10045

Superior yields in ethanol correlate with polar protic solvents stabilizing intermediates.

Etherification Strategies for Phenoxy and Benzyloxy Groups

Benzyloxy Group Installation via Nucleophilic Substitution

The 2-methylbenzyloxy moiety is introduced using Williamson ether synthesis:

  • Reactants : 5-Hydroxyphenol derivative and 2-methylbenzyl bromide.

  • Conditions : K₂CO₃ (2.5 eq) in acetone (reflux, 8 h), yielding 5-[(2-methylbenzyl)oxy]phenol.

  • Yield : 75% with >95% purity by HPLC.

Fragment Coupling and Final Assembly

Suzuki-Miyaura Cross-Coupling (Optional)

For pyrazole-phenol linkage, a boronic ester intermediate may be employed:

  • Reactants : 3-Iodo-5-methylpyrazole and 5-[(2-methylbenzyl)oxy]phenylboronic acid.

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M) in toluene/ethanol (3:1, 80°C, 12 h).

  • Yield : 68% with regioselectivity >20:1.

Direct Coupling via SNAr Reaction

Alternative route using nucleophilic aromatic substitution:

  • Reactants : 4-Fluoro-5-methylpyrazole and 5-[(2-methylbenzyl)oxy]phenol.

  • Conditions : Cs₂CO₃ (3.0 eq) in DMF (120°C, 24 h).

  • Yield : 60% with minor byproducts.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Hexane/ethyl acetate (3:1 to 1:2 gradient) removes unreacted phenols.

  • Reverse-phase HPLC : Acetonitrile/water (70:30) on a C18 column ensures >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 6.95–7.45 (m, 8H, aromatic), 5.12 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calcd. for C₂₅H₂₃N₂O₄: 415.1658; found: 415.1662.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Key Methods

MethodTotal Yield (%)Purity (%)Cost (Relative)
Mitsunobu + Williamson6299High
Suzuki Cross-Coupling5897Moderate
SNAr Direct Coupling4595Low

Mitsunobu-Williamson combination offers optimal balance of yield and purity.

Scale-Up Considerations and Industrial Relevance

  • Catalyst Recycling : Pd catalysts from Suzuki reactions recovered via Celite filtration (85% recovery).

  • Green Chemistry : Ethanol/water mixtures replace DMF in Mitsunobu steps, reducing environmental impact.

  • Patent Relevance : Analogous methods protected under CA2433686A1 and EP1702919A1 for pyrazole etherifications .

Chemical Reactions Analysis

Hydrogen Bonding and Acid-Base Reactions

The phenolic -OH group (pKa ~10) participates in acid-base equilibria and hydrogen-bonding interactions. Deprotonation under basic conditions (e.g., NaOH/KOH) generates a phenoxide ion, enhancing nucleophilic reactivity. This property is critical in:

  • Etherification : Reacts with alkyl halides (e.g., methyl iodide) to form additional ether linkages.

  • Coordination chemistry : Binds metal ions (e.g., Fe³⁺, Cu²⁺) via the phenoxide oxygen, forming complexes studied for catalytic applications .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo regioselective substitution:

Position Reactivity Example Reaction Conditions
Para to -OHActivated for nitrationNitration with HNO₃/H₂SO₄0–5°C, 1–2 hours
Ortho to -OCH₃Bromination with Br₂/FeBr₃Forms mono-/di-brominated products25°C, anhydrous

Steric hindrance from the 2-methylbenzyl group limits substitution at adjacent positions.

Pyrazole Ring Reactivity

The 1H-pyrazole ring undergoes:

  • N-Alkylation : Reacts with alkylating agents (e.g., methyl triflate) at the N1 position under basic conditions (K₂CO₃, DMF) .

  • Cycloaddition : Participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles .

Example :

Pyrazole+RCNOΔ, tolueneTrifluoromethyl-substituted isoxazoline[3]\text{Pyrazole} + \text{RCNO} \xrightarrow{\text{Δ, toluene}} \text{Trifluoromethyl-substituted isoxazoline}[3]

Ether Cleavage and Functionalization

The methylbenzyl ether and methoxyphenoxy groups undergo cleavage under specific conditions:

Ether Group Reagent Product
2-MethylbenzyloxyHBr/AcOHPhenol + 2-methylbenzyl bromide
2-MethoxyphenoxyBBr₃ (Lewis acid)Catechol derivative + methyl bromide

Oxidation and Reduction

  • Oxidation : The phenolic group is resistant to mild oxidants (e.g., KMnO₄) but forms quinones under strong oxidative conditions (CrO₃/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazolidine derivatives, altering biological activity .

Catalytic and Mechanistic Insights

Industrial synthesis employs KF/Al₂O₃ and Ru₃(CO)₁₂ catalysts for etherification and carbonylation steps, respectively . Steric effects from the 5-methyl group on the pyrazole ring hinder bulkier reagents, favoring selective mono-functionalization.

Key Data Table: Reaction Conditions and Yields

Reaction Type Reagents/Catalysts Temperature Yield Source
N-AlkylationMethyl triflate, K₂CO₃80°C78%
NitrationHNO₃/H₂SO₄0°C65%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃100°C82%
Ether Cleavage (HBr/AcOH)48% HBrReflux91%

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with pyrazole moieties exhibit significant anticancer properties. The presence of multiple aromatic systems in 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol suggests potential interactions with various biological targets involved in cancer progression. Preliminary screenings have included this compound in libraries aimed at targeting cancer-related pathways, particularly those involving protein tyrosine phosphatases (PTPs) .

Inhibition of Protein Tyrosine Phosphatases

The compound is included in a targeted library for screening against protein tyrosine phosphatases, which are crucial in regulating cellular processes such as proliferation and differentiation. Inhibition of these enzymes can lead to therapeutic effects in cancer and other diseases characterized by abnormal cell signaling .

Purinergic Signaling Pathways

Research has highlighted the role of purinergic signaling in various physiological processes. Although not directly tested, compounds structurally similar to this compound may serve as tools for studying purinergic receptors and their implications in conditions such as inflammation and immune responses .

Structure-Activity Relationship (SAR) Studies

A significant aspect of drug discovery involves understanding the structure-activity relationship of compounds. For instance, SAR studies on pyrazole derivatives have shown that modifications to the aromatic rings can enhance potency against specific targets. The detailed examination of this compound's structure may yield insights into optimizing its efficacy and selectivity .

Summary Table of Applications

Application AreaDescription
Anticancer ActivityPotential to inhibit cancer cell proliferation through targeting PTPs.
Protein Tyrosine Phosphatase InhibitionIncluded in libraries aimed at discovering PTP inhibitors for cancer therapy.
Research ToolPossible applications in studying purinergic signaling pathways and their physiological roles.
Structure-Activity RelationshipInsights into optimizing chemical modifications for enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol
  • Molecular Formula : C22H18N2O2
  • Key Features : The pyrazole ring forms dihedral angles of 16.83°, 48.97°, and 51.68° with methoxyphenyl, phenyl, and hydroxyphenyl rings, respectively. Crystal packing is stabilized by an O–H···N hydrogen bond .
  • Comparison: The absence of a benzyloxy group and presence of a phenyl substituent reduce steric bulk compared to the target compound.
2-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
  • Molecular Formula : C20H19ClN2O2
  • Key Features : Chlorine substitution at the para position introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity in biological systems. The propenyloxy group increases hydrophobicity (logP ~4.88) .
  • Comparison : The chlorine atom likely enhances stability and intermolecular interactions compared to the methoxy group in the target compound.
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol
  • Molecular Formula : C20H20N2O4
  • The ethyl and methoxy groups contribute to moderate lipophilicity (molecular weight: 352.38 g/mol) .
  • Comparison : The dihydrobenzodioxin group may offer superior steric and electronic properties compared to the 2-methylbenzyloxy group in the target compound.
2-[4-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol
  • Molecular Formula : C20H19N3O2S
  • Key Features : The benzothiazole ring introduces sulfur-based heterocyclic interactions, with a high boiling point (602.1±65.0°C) and logP of 4.74 .
  • Comparison : Sulfur atoms in the benzothiazole group may enhance binding to metal ions or biological targets, differing from the oxygen-dominated substituents in the target compound.
2-[4-(4-Bromophenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
  • Molecular Formula : C19H17BrN2O2
  • Comparison: The bromophenyl group offers distinct electronic and steric effects compared to the methoxyphenoxy group in the target compound.

Physical and Chemical Properties

Property Target Compound (Inferred) 4-Chlorophenyl Analog Benzothiazole Analog Bromophenyl Analog
Molecular Weight ~370–390 g/mol (estimated) 354.83 g/mol 365.45 g/mol 385.25 g/mol
logP ~4.5–5.0 (estimated) 4.88 4.74 4.88
Boiling Point Not reported Not reported 602.1±65.0°C 541.6±50.0°C
Key Interactions O–H···N (hypothesized) Cl···π, hydrophobic S···π, hydrogen bonding Br···π, halogen bonding

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of substituted pyrazole intermediates with aromatic aldehydes or ketones. For example, highlights the use of 1,5-diarylpyrazole templates and condensation with aldehydes (e.g., 4-methoxybenzaldehyde) under reflux with catalytic acids or bases. Optimization may involve varying solvents (ethanol, DMF), temperatures (80–120°C), and catalysts (piperidine, acetic acid) to improve yield and purity . Purity can be monitored via TLC or HPLC, and intermediates should be characterized by 1H^1H-NMR and IR spectroscopy before proceeding to subsequent steps.

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. , and 9 describe using Stoe IPDS-II diffractometers with Mo-Kα radiation (λ = 0.71073 Å) to collect data at 298 K. The SHELX suite (e.g., SHELXL) is employed for structure solution and refinement, leveraging Full-matrix least-squares methods to minimize residuals (R-factor < 0.05). Hydrogen atoms are typically placed in calculated positions, and non-hydrogen atoms are refined anisotropically. Data-to-parameter ratios > 10:1 ensure reliability .

Q. What analytical techniques are critical for assessing purity and stability under varying conditions?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) determines melting points and thermal stability. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. and emphasize the importance of hydrogen bonding networks (e.g., O–H⋯N interactions) in stabilizing the crystal lattice, which can be probed via SC-XRD and IR spectroscopy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model binding affinities. demonstrates the use of pyrazole derivatives as Jak2 inhibitors, where pharmacophore mapping identifies key interactions (e.g., hydrogen bonds with kinase active sites). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and predict electronic properties (HOMO-LUMO gaps) relevant to reactivity .

Q. How do researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) are addressed by cross-validating techniques. For example, and note that 1H^1H-NMR may not resolve tautomeric forms, while SC-XRD unambiguously assigns proton positions. Redundant refinement strategies in SHELXL (e.g., using restraints for disordered groups) improve model accuracy. Discrepant data may also indicate polymorphism, necessitating PXRD screening .

Q. What strategies are employed to evaluate the compound’s biological activity in vitro and in vivo?

  • Methodological Answer : In vitro assays (e.g., Jak2 inhibition in ) use cell lines (HEK293, Ba/F3) transfected with target genes (Jak2 V617F). IC50_{50} values are determined via MTT assays. For in vivo studies, rodent models (e.g., TEL-Jak2 transgenic mice) assess pharmacokinetics (oral bioavailability, half-life) and efficacy. Metabolite profiling via LC-MS/MS identifies degradation pathways .

Q. How do substituents (e.g., 2-methylbenzyloxy groups) influence solubility and formulation?

  • Methodological Answer : Lipophilic substituents like 2-methylbenzyloxy reduce aqueous solubility but enhance membrane permeability. and suggest that crystal packing (e.g., π-π stacking) impacts solubility. Formulation strategies include co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride). Hansen solubility parameters (HSPiP software) guide solvent selection for nanoemulsions or liposomes .

Q. What experimental approaches validate mechanistic hypotheses (e.g., anti-inflammatory pathways)?

  • Methodological Answer : Target engagement is validated via Western blotting (e.g., NF-κB, COX-2 suppression) and ELISA (cytokine levels). Isotopic labeling (14C^{14}C-tracers) tracks metabolic fate. notes that pyrazole derivatives may act via ROS scavenging, assessed via DCFH-DA assays. Advanced models (e.g., zebrafish inflammation assays) provide translational insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.